3,3'-(Propyliminodimethylene)bis(5,5-diphenylhydantoin)
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Overview
Description
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) is a complex organic compound known for its unique structure and potential applications in various scientific fields This compound belongs to the class of hydantoins, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a suitable propyliminodimethylene precursor. One common method includes the use of a condensation reaction where the hydantoin derivative is reacted with a propylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature to ensure a high yield of the desired product. The purification of the compound is typically achieved through recrystallization or chromatography techniques to obtain a pure and stable product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted hydantoin derivatives.
Scientific Research Applications
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy due to its structural similarity to known anticonvulsant drugs.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, the compound reduces the excitability of neurons and prevents the occurrence of seizures. Additionally, the compound may interact with other ion channels and receptors, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) can be compared with other hydantoin derivatives, such as:
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug used in the treatment of epilepsy. While both compounds share a similar core structure, the presence of the propyliminodimethylene bridge in 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) may confer additional pharmacological properties.
5,5-Dimethylhydantoin: Another hydantoin derivative with different substituents on the hydantoin ring. This compound is used in various industrial applications, including as a disinfectant and a precursor for the synthesis of other chemicals.
The uniqueness of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) lies in its specific structural modifications, which may enhance its biological activity and broaden its range of applications compared to other hydantoin derivatives.
Properties
CAS No. |
21322-34-9 |
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Molecular Formula |
C35H33N5O4 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
3-[[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl-propylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C35H33N5O4/c1-2-23-38(24-39-30(41)34(36-32(39)43,26-15-7-3-8-16-26)27-17-9-4-10-18-27)25-40-31(42)35(37-33(40)44,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22H,2,23-25H2,1H3,(H,36,43)(H,37,44) |
InChI Key |
XYDBEEQLZMIBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CN4C(=O)C(NC4=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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